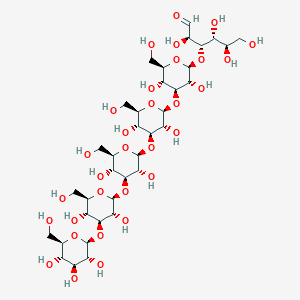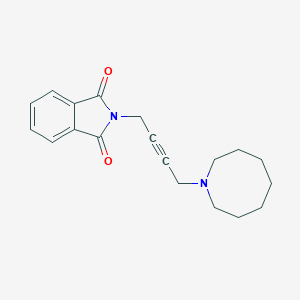
Methyl 4-azido-4,6-dideoxymannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-azido-4,6-dideoxymannopyranoside (MADMP) is a synthetic compound that has gained significant attention in the field of chemical biology. It is a sugar derivative that has been widely used in the development of glycosylation inhibitors, which are important for the treatment of various diseases.
Scientific Research Applications
Methyl 4-azido-4,6-dideoxymannopyranoside has been extensively used in the field of chemical biology due to its ability to inhibit glycosylation. Glycosylation is a process in which sugar molecules are added to proteins and lipids, and it plays a crucial role in various biological processes, including cell signaling, immune response, and protein folding. Aberrant glycosylation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.
Methyl 4-azido-4,6-dideoxymannopyranoside has been used to study the role of glycosylation in various biological processes. For example, it has been used to investigate the role of glycosylation in the regulation of immune response, as well as in the development of cancer. Methyl 4-azido-4,6-dideoxymannopyranoside has also been used to develop glycosylation inhibitors that can be used as potential therapeutics for various diseases.
Mechanism of Action
Methyl 4-azido-4,6-dideoxymannopyranoside inhibits glycosylation by binding to the enzyme that catalyzes the addition of sugar molecules to proteins and lipids. This enzyme is called glycosyltransferase, and it plays a crucial role in glycosylation. By inhibiting glycosyltransferase, Methyl 4-azido-4,6-dideoxymannopyranoside prevents the addition of sugar molecules to proteins and lipids, thereby disrupting glycosylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-azido-4,6-dideoxymannopyranoside depend on the specific biological system being studied. However, some general effects of Methyl 4-azido-4,6-dideoxymannopyranoside include the inhibition of glycosylation, which can lead to the disruption of various biological processes. For example, the inhibition of glycosylation can lead to the disruption of cell signaling, immune response, and protein folding.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-azido-4,6-dideoxymannopyranoside is its ability to selectively inhibit glycosylation. This makes it a valuable tool for studying the role of glycosylation in various biological processes. However, one of the limitations of Methyl 4-azido-4,6-dideoxymannopyranoside is its low solubility in water, which can make it difficult to use in some experiments. Additionally, Methyl 4-azido-4,6-dideoxymannopyranoside can be toxic at high concentrations, which can limit its use in some biological systems.
Future Directions
There are several future directions for the use of Methyl 4-azido-4,6-dideoxymannopyranoside in scientific research. One potential direction is the development of more potent and selective glycosylation inhibitors based on Methyl 4-azido-4,6-dideoxymannopyranoside. Another direction is the use of Methyl 4-azido-4,6-dideoxymannopyranoside to study the role of glycosylation in the development of specific diseases, such as cancer and neurodegenerative disorders. Additionally, Methyl 4-azido-4,6-dideoxymannopyranoside can be used to study the role of glycosylation in the regulation of immune response, which could lead to the development of new immunotherapies.
Synthesis Methods
The synthesis of Methyl 4-azido-4,6-dideoxymannopyranoside involves the reaction of methyl 4,6-dideoxy-4-iodo-alpha-D-mannopyranoside with sodium azide in the presence of copper (I) iodide. This reaction leads to the formation of Methyl 4-azido-4,6-dideoxymannopyranoside, which is a white crystalline solid. The yield of this reaction is around 50%, and the purity of the product can be improved by recrystallization.
properties
CAS RN |
20881-80-5 |
|---|---|
Product Name |
Methyl 4-azido-4,6-dideoxymannopyranoside |
Molecular Formula |
C7H13N3O4 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-5-azido-2-methoxy-6-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O4/c1-3-4(9-10-8)5(11)6(12)7(13-2)14-3/h3-7,11-12H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
PKXUFEYHGZHRPK-VEIUFWFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)OC)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)N=[N+]=[N-] |
Other CAS RN |
20881-80-5 |
synonyms |
M-4-ADM methyl 4-azido-4,6-dideoxy-alpha-D-mannopyranoside methyl 4-azido-4,6-dideoxymannopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)


![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)



